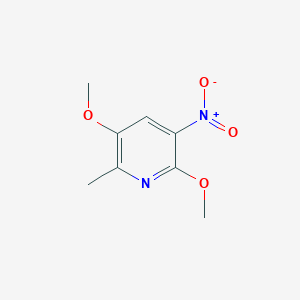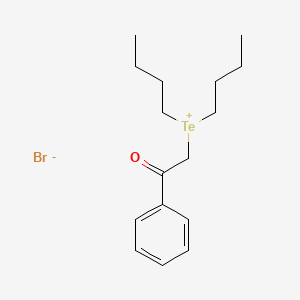
Telluronium, dibutyl(2-oxo-2-phenylethyl)-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Telluronium, dibutyl(2-oxo-2-phenylethyl)-, bromide is a chemical compound that belongs to the class of organotellurium compounds. These compounds are characterized by the presence of tellurium atoms bonded to organic groups.
Méthodes De Préparation
The synthesis of Telluronium, dibutyl(2-oxo-2-phenylethyl)-, bromide typically involves the reaction of dibutyl telluride with 2-oxo-2-phenylethyl bromide under specific reaction conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the tellurium compound. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the final product .
Analyse Des Réactions Chimiques
Telluronium, dibutyl(2-oxo-2-phenylethyl)-, bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide and other oxidation products.
Reduction: It can be reduced to form tellurides and other reduced species.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different telluronium salts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Telluronium, dibutyl(2-oxo-2-phenylethyl)-, bromide has several scientific research applications, including:
Organic Synthesis: It is used as a catalyst in various organic reactions, such as the Wittig-type reactions, to form α,β-unsaturated esters, ketones, and nitriles.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industrial Applications: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Telluronium, dibutyl(2-oxo-2-phenylethyl)-, bromide exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. The compound can form ylides, which are key intermediates in many organic reactions. These ylides can undergo further transformations to form the desired products. The molecular pathways involved in these reactions are complex and depend on the specific reaction conditions and substrates used .
Comparaison Avec Des Composés Similaires
Telluronium, dibutyl(2-oxo-2-phenylethyl)-, bromide can be compared with other similar organotellurium compounds, such as:
- Telluronium, dibutyl(2-oxo-2-phenylethyl)-, chloride
- Telluronium, dibutyl(2-oxo-2-phenylethyl)-, iodide
- Telluronium, dibutyl(2-oxo-2-phenylethyl)-, fluoride
These compounds share similar chemical properties but differ in their reactivity and applications. The bromide variant is unique due to its specific reactivity and the types of reactions it can catalyze .
Propriétés
Numéro CAS |
111873-49-5 |
|---|---|
Formule moléculaire |
C16H25BrOTe |
Poids moléculaire |
440.9 g/mol |
Nom IUPAC |
dibutyl(phenacyl)tellanium;bromide |
InChI |
InChI=1S/C16H25OTe.BrH/c1-3-5-12-18(13-6-4-2)14-16(17)15-10-8-7-9-11-15;/h7-11H,3-6,12-14H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
BWYXOPHJYFOFNU-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Te+](CCCC)CC(=O)C1=CC=CC=C1.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


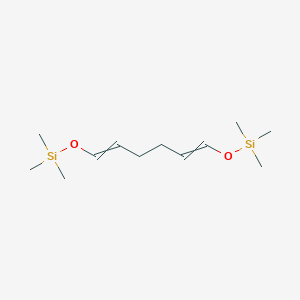
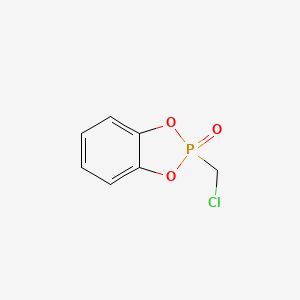
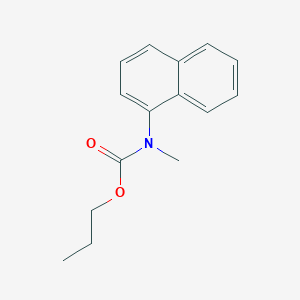
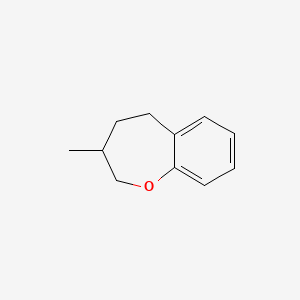
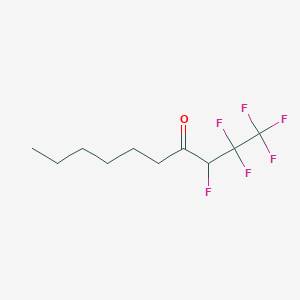
![3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene](/img/structure/B14309405.png)

![2-(2-Chloroacetamido)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B14309410.png)
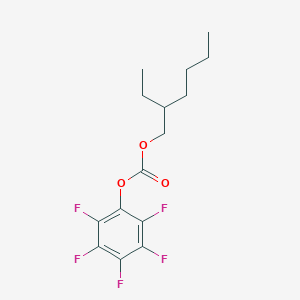
![N-(2-{[(3-Bromopyridin-2-yl)methyl]sulfanyl}ethyl)-3-nitro-1H-pyrrol-2-amine](/img/structure/B14309418.png)
silane](/img/structure/B14309420.png)
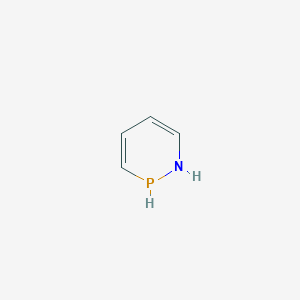
![3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan](/img/structure/B14309441.png)
